molecular formula C8H13NO3 B13511634 rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid

Cat. No.: B13511634
M. Wt: 171.19 g/mol
InChI Key: CLMPYMUQKMPYGD-HTRCEHHLSA-N
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Description

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a fused bicyclic system containing both furan and pyridine rings

Preparation Methods

The synthesis of rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which is known for its efficiency and high yield. This method typically involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with a variety of piperazine derivatives under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to interact with enzyme active sites, where it can be protonated to provide resonance stabilization of carbanionic intermediates . This interaction is crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound, particularly the fused bicyclic system, distinguishes it from other compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4aS,7aS)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-9-6(8)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m1/s1

InChI Key

CLMPYMUQKMPYGD-HTRCEHHLSA-N

Isomeric SMILES

C1C[C@]2(COC[C@H]2NC1)C(=O)O

Canonical SMILES

C1CC2(COCC2NC1)C(=O)O

Origin of Product

United States

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